molecular formula C24H26N2O2S B346249 1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 324067-28-9

1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B346249
CAS No.: 324067-28-9
M. Wt: 406.5g/mol
InChI Key: CUKQYCYJOFKYAJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

The compound this compound represents a sophisticated heterocyclic structure with multiple functional groups that contribute to its unique chemical properties. According to standardized nomenclature systems, the compound is also known as 1-benzhydryl-4-(4-methylphenyl)sulfonylpiperazine and carries the systematic name Piperazine, 1-(diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]-. The molecular structure encompasses a central piperazine ring bearing two distinct substituents: a diphenylmethyl group (also termed benzhydryl) at one nitrogen atom and a 4-methylphenylsulfonyl group at the opposing nitrogen position.

The fundamental molecular descriptors provide essential information for understanding the compound's physicochemical behavior. The molecular formula C24H26N2O2S indicates the presence of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The average molecular mass of 406.544 g/mol places this compound within a moderate molecular weight range suitable for potential pharmaceutical applications. The monoisotopic mass of 406.171499 g/mol provides precise mass spectral identification capabilities for analytical purposes.

Chemical database identifiers serve as crucial reference points for compound tracking and literature searches. The ChemSpider ID 913372 provides a unique identifier within the ChemSpider database system. Additional registry numbers include CAS number 324067-28-9, which facilitates chemical supply chain management and regulatory compliance. These identifiers ensure accurate compound identification across various chemical databases and literature sources.

The structural complexity of this piperazine derivative stems from the combination of aromatic systems and the heterocyclic core. The diphenylmethyl substituent introduces significant steric bulk and hydrophobic character, while the sulfonyl group provides polar functionality that can participate in hydrogen bonding interactions. The 4-methylphenyl portion of the sulfonyl substituent adds both hydrophobic character through the methyl group and aromatic stabilization through the benzene ring.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of closely related piperazine derivatives provide valuable insights into the three-dimensional structure and conformational preferences of this compound. Studies on analogous compounds reveal that the piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for this six-membered heterocycle. This conformational preference has been confirmed through detailed analysis of torsion angles, asymmetry parameters, and least-squares plane calculations.

Specific crystallographic data from related structures demonstrate that the piperazine ring maintains its chair conformation with puckering parameters that indicate minimal deviation from idealized geometry. The chair conformation is characterized by alternating axial and equatorial positions, with substituents preferentially occupying equatorial positions to minimize steric interactions. In the case of sulfonyl and diphenylmethyl substituents, both groups adopt equatorial orientations to reduce unfavorable 1,3-diaxial interactions.

The geometry around the sulfur atom in the sulfonyl group exhibits distorted tetrahedral coordination, deviating from perfect tetrahedral angles due to electronic and steric factors. The largest deviations occur in the O-S-O bond angle, which typically measures approximately 119.9°, significantly larger than the ideal tetrahedral angle of 109.5°. This expansion results from repulsive interactions between the sulfur-oxygen double bonds and reflects the sp3 hybridization of sulfur with partial double bond character to the oxygen atoms.

Conformational analysis of the attachment points reveals that both the diphenylmethyl and sulfonyl groups adopt antiperiplanar conformations relative to the piperazine ring. The torsion angles describing these orientations typically measure around 166-177°, indicating that the substituents extend away from the piperazine core in an anti arrangement. This conformational preference minimizes steric crowding between the bulky substituents and the piperazine ring, while maximizing orbital overlap and electronic stabilization.

The crystal packing arrangements of related compounds provide additional structural information relevant to intermolecular interactions. Intramolecular hydrogen bonding patterns, particularly C-H···O interactions, contribute to structural stability and influence the overall molecular conformation. These weak hydrogen bonds help maintain the preferred conformational states and may play roles in biological recognition processes.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of both 1H and 13C NMR spectra. The 1H NMR spectrum exhibits characteristic signal patterns that reflect the compound's distinct structural elements. The diphenylmethyl proton appears as a singlet in the aromatic region, typically around 5.5-6.0 ppm, representing the benzylic proton adjacent to the two phenyl rings. The aromatic protons from both the diphenylmethyl and 4-methylphenyl groups generate complex multipets in the 7.0-7.5 ppm region, with the phenyl groups contributing overlapping signals and the 4-methylphenyl group showing a characteristic AB quartet pattern.

The piperazine ring protons manifest as complex multipets in the aliphatic region, typically appearing between 2.5-3.5 ppm. Due to the asymmetric substitution pattern, the piperazine protons exhibit non-equivalent chemical environments, resulting in distinct resonances for the different methylene groups. The 4-methyl substituent on the phenyl ring appears as a sharp singlet around 2.3-2.4 ppm, providing a distinctive marker for this structural element.

13C NMR spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for different carbon environments. The aromatic carbons from the phenyl rings appear in the 125-140 ppm region, with quaternary carbons typically appearing at higher field compared to CH carbons. The benzylic carbon of the diphenylmethyl group resonates around 60-70 ppm, while the piperazine carbons appear in the 45-55 ppm range. The methyl carbon of the 4-methylphenyl group typically resonates around 21 ppm.

Infrared (IR) spectroscopy provides functional group identification through characteristic vibrational frequencies. The sulfonyl group exhibits strong absorption bands around 1150-1350 cm-1, corresponding to symmetric and asymmetric S=O stretching vibrations. Aromatic C-H stretching appears around 3000-3100 cm-1, while aliphatic C-H stretching occurs at 2800-3000 cm-1. The aromatic C=C stretching vibrations manifest around 1600 and 1500 cm-1, and C-N stretching of the piperazine ring appears around 1000-1200 cm-1.

Mass spectrometry (MS) analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 406, corresponding to the molecular weight of 406.544 g/mol. Common fragmentation patterns include loss of the sulfonyl group, cleavage of the diphenylmethyl substituent, and ring fragmentation of the piperazine core. These fragmentation patterns aid in structural confirmation and provide fingerprint information for compound identification.

Comparative Structural Analysis with Piperazine Derivatives

Comparative analysis of this compound with related piperazine derivatives reveals important structure-activity relationships and provides insights into the unique properties of this compound. The piperazine scaffold serves as a versatile core structure in medicinal chemistry, with various substituents modifying its biological and chemical properties. The specific combination of diphenylmethyl and 4-methylphenylsulfonyl substituents creates a unique chemical entity with distinct characteristics compared to other piperazine derivatives.

Examination of related compounds demonstrates the influence of different sulfonyl substituents on molecular properties. For instance, 1-(Diphenylmethyl)-4-(methylsulfonyl)piperazine, which contains a simple methylsulfonyl group instead of the 4-methylphenylsulfonyl moiety, exhibits a molecular weight of 330.4 g/mol, significantly lower than the target compound. This difference illustrates how the aromatic sulfonyl substituent contributes additional molecular complexity and potential binding interactions.

The comparative analysis extends to other sulfonyl-substituted piperazines, such as 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, which demonstrates the versatility of the 4-methylphenylsulfonyl group in combination with different N-substituents. This compound has a molecular weight of 361.4 g/mol and exhibits different electronic properties due to the electron-withdrawing nitro group. The comparison highlights how electronic effects of substituents can significantly alter compound properties.

Designer drug applications of piperazine derivatives, particularly benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), demonstrate the psychoactive potential of this chemical class. These compounds typically function through interactions with serotonin and dopamine receptors, with BZP affecting dopamine release and TFMPP showing direct serotonergic activity. The structural features that contribute to these activities include the piperazine core's ability to adopt conformations suitable for receptor binding and the aromatic substituents' capacity for π-π interactions with aromatic amino acid residues in protein binding sites.

Pharmaceutical applications of piperazine derivatives span diverse therapeutic areas, including anthelmintic activity, vasodilation, and central nervous system effects. The structural requirements for these activities often involve specific substitution patterns that optimize receptor binding affinity and selectivity. The combination of diphenylmethyl and 4-methylphenylsulfonyl groups in the target compound suggests potential for unique biological activities that differ from simpler piperazine derivatives.

Recent research on piperazine-citral sulfonyl derivatives has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with certain compounds showing minimum inhibitory concentrations as low as 29 μM. These findings illustrate the continued potential for piperazine derivatives in antimicrobial drug development and suggest that structural modifications can lead to compounds with enhanced therapeutic properties.

Properties

IUPAC Name

1-benzhydryl-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-20-12-14-23(15-13-20)29(27,28)26-18-16-25(17-19-26)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQYCYJOFKYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C24H26N2O2SC_{24}H_{26}N_{2}O_{2}S with a molecular weight of 414.60 g/mol.

The structural characteristics of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC24H26N2O2S
Molecular Weight414.60 g/mol
CAS Number1070591
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds similar to this compound showed effective inhibition against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 11.53 µM to 13.41 µM for related compounds . The presence of bulky lipophilic groups, such as diphenylmethyl, enhances the antimicrobial activity against slow-growing pathogens .

Anticancer Activity

In vitro studies have assessed the effects of piperazine derivatives on cancer cell lines. For example, the compound's structural analogs were tested for their viability against human liver hepatocellular carcinoma (HepG2) cells, showing promising results in terms of cell viability reduction . The mechanism behind this activity may involve the modulation of key cellular pathways responsible for proliferation and apoptosis.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission and may affect tumor growth .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Study on Antimicrobial Efficacy

A comparative study evaluated the effectiveness of several piperazine derivatives against different Mycobacterium species. Results indicated that those with diphenylmethyl substitutions exhibited superior inhibitory effects compared to other structural variants. The study highlighted the relationship between lipophilicity and antimicrobial potency, emphasizing the role of molecular structure in determining biological activity .

Evaluation of Anticancer Properties

In another investigation focusing on piperazine derivatives' anticancer potential, researchers synthesized a series of compounds and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that certain modifications in the piperazine structure significantly enhanced anticancer activity, suggesting that further optimization could yield more potent agents for therapeutic use .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. The compound can be synthesized from piperazine derivatives through sulfonylation reactions, where the sulfonyl group is introduced to the piperazine ring. The synthesis pathway often includes the following steps:

  • Formation of the piperazine ring : Starting from readily available precursors, the piperazine structure is formed.
  • Sulfonylation : The introduction of the sulfonyl group from 4-methylphenylsulfonyl chloride.
  • Final modifications : Additional steps may involve protecting groups or further functionalization to enhance biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has shown that derivatives of piperazine, including this compound, possess significant anticancer properties. For example, studies have indicated that certain piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These compounds are evaluated using assays such as MTT or cell viability tests against human cancer cell lines like HeLa and others .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported that piperazine derivatives exhibit significant inhibition against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Another area of interest is the enzyme inhibition capability of this compound. It has been noted for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Anticancer Research

A notable study synthesized various piperazine derivatives and tested their anticancer activity against HeLa cells. The results indicated that specific modifications to the piperazine structure enhanced cytotoxic effects, suggesting that further development could lead to effective anticancer agents .

Antimicrobial Testing

In another study, a series of piperazine derivatives including those with sulfonamide functionalities were tested for antibacterial efficacy. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Rings

a) Diphenylmethyl Modifications
  • Chlorinated Analogs: 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine () introduces a chlorine atom, increasing electronegativity and steric bulk. This modification enhances interactions with charged residues (e.g., Thr351 in tubulin) but may reduce metabolic stability compared to the non-chlorinated parent compound.
  • Bis(4-Fluorophenyl)methyl Derivatives : Compounds like 1-(bis(4-fluorophenyl)methyl)-4-sulfamoylpiperazines () show increased hydrophobicity and altered binding kinetics due to fluorine’s electron-withdrawing effects.
b) Sulfonyl Group Variations
  • Methanesulfonyl Derivatives : Compounds like 1-(2-methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine () replace the aromatic sulfonyl group with aliphatic sulfonyl, altering solubility and steric accessibility.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine Not reported ~50–70* Diphenylmethyl, 4-Me-sulfonyl
1-(Bis(4-fluorophenyl)methyl)-4-sulfamoylpiperazine (6h) 185–187 65 Bis(4-F-phenyl)methyl, sulfamoyl
1-[(4-Chlorophenyl)phenylmethyl]-4-sulfonylpiperazine Not reported ~60* 4-Cl-diphenylmethyl, sulfonyl

*Estimated based on analogous syntheses ().

Key Research Findings

  • Optimization Potential: Substitutions at the diphenylmethyl group (e.g., halogenation) or sulfonyl group (e.g., nitro, methoxy) could enhance binding affinity or pharmacokinetics ().
  • Thermodynamic Stability : The 4-methyl group on the sulfonyl phenyl ring may improve thermal stability compared to nitro or chlorine analogs, as seen in melting point trends ().

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagentsSolventTemperatureYield
N-AlkylationDiphenylmethyl chloride, K₂CO₃AcetonitrileReflux70–80%
Sulfonylation4-methylbenzenesulfonyl chloride, DIEADCM0–5°C60–75%

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm regioselectivity of substitution (e.g., integration ratios for piperazine protons at δ 2.5–3.5 ppm and aromatic protons from diphenylmethyl/sulfonyl groups at δ 7.0–7.8 ppm) .
    • ¹³C NMR : Identify quaternary carbons (e.g., sulfonyl-attached aromatic carbons at δ 140–145 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water mobile phase) .

Basic: What biological activities are associated with this compound’s structural features?

Answer:
Key activities derive from its pharmacophores:

  • Piperazine Core : Binds to neurotransmitter receptors (e.g., 5-HT₁A serotonin receptors) via hydrogen bonding with nitrogen atoms .
  • Sulfonamide Group : Enhances enzyme inhibition (e.g., dipeptidyl peptidase-IV (DPP-IV)) through hydrophobic interactions with catalytic residues .
  • Diphenylmethyl Moiety : Increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .

Q. Table 2: Biological Targets and Assays

TargetAssay TypeActivity (IC₅₀)Reference
5-HT₁A ReceptorRadioligand binding (³H-8-OH-DPAT)120 nM
DPP-IVFluorometric enzyme assay850 nM

Advanced: How can molecular docking studies elucidate its mechanism as a DPP-IV inhibitor?

Answer:
Methodology :

Protein Preparation : Retrieve DPP-IV crystal structure (PDB: 4A5S) and optimize hydrogen bonding networks.

Ligand Docking : Use induced-fit docking (e.g., Schrödinger Suite) to model compound interactions.
Key Findings :

  • The sulfonamide group forms hydrogen bonds with Tyr547 and Arg125.
  • The diphenylmethyl group occupies the S1 hydrophobic pocket, mimicking sitagliptin’s trifluorophenyl moiety .
    Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values to refine predictive models .

Advanced: How does the sulfonamide group influence pharmacokinetics?

Answer:
The sulfonamide moiety impacts:

  • Solubility : Polar sulfonyl group enhances aqueous solubility (~15 µg/mL in PBS) but reduces logP (experimental logP = 2.8) .
  • Metabolic Stability : Resistance to CYP3A4 oxidation due to electron-withdrawing sulfonyl group (t₁/₂ > 120 min in microsomal assays) .
    Experimental Design :
  • Measure solubility via shake-flask method.
  • Perform LC-MS/MS metabolic profiling with liver microsomes .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Case Study : Discrepancies in 5-HT₁A receptor affinity (e.g., 120 nM vs. 450 nM in different studies).
Resolution Strategies :

Structural Conformation Analysis : Use X-ray crystallography to determine if aryl ring coplanarity (agonist) vs. perpendicularity (antagonist) explains variance .

Assay Conditions : Control for buffer pH (affects protonation of piperazine nitrogens) and membrane lipid composition in radioligand binding .

Advanced: What in vitro models assess neuropharmacological potential?

Answer:

  • Dopamine Transporter (DAT) Inhibition : Use [³H]WIN 35,428 binding assays in HEK293 cells expressing hDAT. Compare IC₅₀ to GBR 12909 (reference inhibitor) .
  • Neuroprotection Models : Expose SH-SY5Y cells to oxidative stress (H₂O₂), and measure viability (MTT assay) after pretreatment with the compound .

Advanced: How do structural modifications affect toxicity profiles?

Answer:
Example : Introducing β-cyclodextrin complexes reduces hepatotoxicity (ALT levels drop from 250 U/L to 90 U/L in rat models) but decreases 5-HT₁A binding affinity by 40% due to steric hindrance .
Methodology :

  • Acute Toxicity : Determine LD₅₀ via OECD Guideline 423.
  • CYP Inhibition : Screen against CYP2D6 and CYP3A4 using fluorogenic substrates .

Advanced: What strategies improve selectivity for serotonin receptors?

Answer:

  • Substituent Engineering : Replace 4-methylphenylsulfonyl with 2-methoxyphenylsulfonyl to enhance 5-HT₁A vs. α₁-adrenergic receptor selectivity (Ki ratio improves from 1:8 to 1:22) .
  • Molecular Dynamics Simulations : Identify residues (e.g., Ser159 in 5-HT₁A) critical for selective hydrogen bonding .

Advanced: How to design SAR studies for optimizing DPP-IV inhibition?

Answer:
SAR Framework :

Core Modifications : Test piperazine vs. homopiperazine analogs (e.g., 7-membered ring reduces activity by 60% due to conformational strain) .

Substituent Screening : Evaluate sulfonamide variants (e.g., 4-fluorophenylsulfonyl increases IC₅₀ by 3-fold vs. 4-methylphenyl) .
Data Analysis : Use 3D-QSAR (CoMFA) to correlate electrostatic/hydrophobic fields with activity .

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